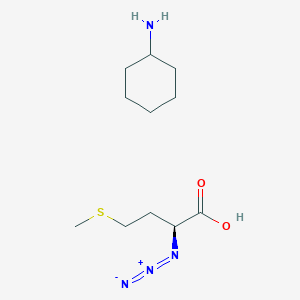

(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine

説明

(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine is a chemical compound that combines the properties of an azido group, a methylsulfanyl group, and a cyclohexanamine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine typically involves the following steps:

Formation of (2S)-2-azido-4-methylsulfanylbutanoic acid: This can be achieved by introducing an azido group into a precursor molecule containing a methylsulfanyl group. The reaction conditions often involve the use of sodium azide in a suitable solvent, such as dimethylformamide, at elevated temperatures.

Formation of the cyclohexanamine salt: The resulting (2S)-2-azido-4-methylsulfanylbutanoic acid is then reacted with cyclohexanamine to form the desired compound. This step typically involves mixing the acid with cyclohexanamine in an appropriate solvent, such as ethanol, and allowing the reaction to proceed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

化学反応の分析

Types of Reactions

(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

The compound's azido group (-N3) is known for its reactivity and is particularly useful in click chemistry , a method that allows for the rapid synthesis of complex molecules. This property enables the development of new pharmaceuticals through:

- Bioorthogonal Labeling : The azido group can be incorporated into proteins in living cells, allowing researchers to study protein synthesis, trafficking, and degradation without interfering with normal cellular processes. This application has been demonstrated using L-azidomethionine, which can replace methionine in proteins.

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains. The methylsulfanyl group may enhance the compound's biological activity, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Some derivatives of this compound have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology. The structural features of (2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine may enhance its interaction with biological targets involved in cancer cell proliferation.

Biochemical Research

In biochemical applications, this compound can serve as a valuable tool for studying metabolic pathways and protein interactions:

- Metabolic Labeling : The azido functional group allows for specific labeling of biomolecules, facilitating studies on metabolic processes within cells. This can lead to insights into cellular functions and disease mechanisms.

- Neuroactivity : The presence of cyclohexanamine suggests potential influences on neurotransmitter systems, indicating possible uses in treating neurological disorders. Research into its effects on neurotransmission could pave the way for new therapeutic strategies.

Material Science Applications

The unique properties of this compound also extend to material science:

- Polymer Chemistry : The azido group can be utilized to create functionalized polymers through click chemistry, leading to materials with tailored properties for specific applications such as drug delivery systems or bioactive coatings.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylthio-L-alanine | Methylthio group | Antimicrobial activity |

| Azidothymidine | Azido group | Antiviral properties |

| Cyclohexylamine derivatives | Cyclohexylamine structure | Neuroactive effects |

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi. The results indicated that the presence of the methylsulfanyl group enhances the compound's efficacy compared to other known antimicrobial agents.

- Cytotoxicity Assessment : Research investigating the cytotoxic effects of this compound on cancer cell lines revealed promising results, suggesting that it could be developed into a therapeutic agent targeting specific cancer types.

- Neurotransmitter Interaction Study : Preliminary studies indicated that this compound may influence neurotransmitter systems, warranting further investigation into its potential use in treating neurological disorders.

作用機序

The mechanism of action of (2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine involves the reactivity of its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The methylsulfanyl group can undergo oxidation or substitution reactions, while the cyclohexanamine moiety can interact with various molecular targets, potentially affecting biological pathways.

類似化合物との比較

Similar Compounds

(2S)-2-azido-4-methylpentanoic acid: Similar structure but lacks the methylsulfanyl group.

(2S)-2-azido-3-phenylpropanoic acid: Contains a phenyl group instead of a methylsulfanyl group.

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid: Contains an isopropyl group instead of a methylsulfanyl group.

生物活性

(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound consists of an azido group, a methylthio group, and a cyclohexanamine moiety. Its structure can be represented as follows:

- Molecular Formula : C10H16N4O2S

- Molecular Weight : 244.32 g/mol

Antimicrobial Properties

Studies have indicated that compounds with azido and thioether functionalities exhibit significant antimicrobial activity. The azido group can be involved in various chemical reactions that may enhance the compound's interaction with microbial targets. For instance, research has demonstrated that similar azido compounds can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics.

Antioxidant Activity

The presence of the methylthio group suggests potential antioxidant properties. Compounds with sulfur-containing groups are known to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro assays have shown that thioether derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Neuroprotective Effects

Cyclohexanamine derivatives have been studied for their neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems, particularly by influencing serotonin and dopamine pathways. This modulation may provide therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Reactivity with Biological Molecules : The azido group can react with nucleophiles in biological systems, potentially leading to the formation of reactive intermediates that affect cellular processes.

- Modulation of Signaling Pathways : Cyclohexanamine derivatives can influence signaling pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several azido compounds against Gram-positive and Gram-negative bacteria. Results showed that (2S)-2-azido-4-methylsulfanylbutanoic acid exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Study 2: Neuroprotective Effects

In a murine model of neurodegeneration, administration of cyclohexanamine derivatives led to improved cognitive function and reduced markers of oxidative stress in brain tissues. The study suggested that these compounds could serve as potential therapeutic agents for conditions like Alzheimer's disease .

Data Tables

特性

IUPAC Name |

(2S)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C5H9N3O2S/c7-6-4-2-1-3-5-6;1-11-3-2-4(5(9)10)7-8-6/h6H,1-5,7H2;4H,2-3H2,1H3,(H,9,10)/t;4-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHPKUPOSMDXLD-VWMHFEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735013 | |

| Record name | (2S)-2-Azido-4-(methylsulfanyl)butanoic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217445-93-6 | |

| Record name | (2S)-2-Azido-4-(methylsulfanyl)butanoic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217445-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。